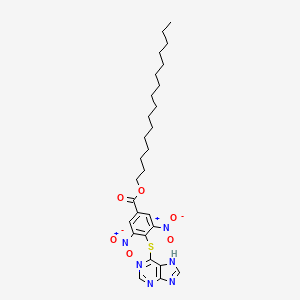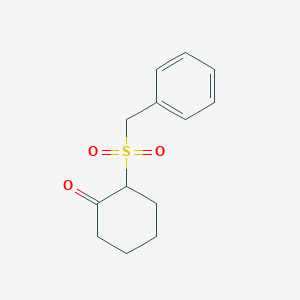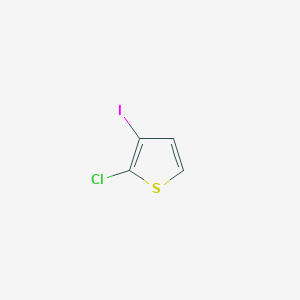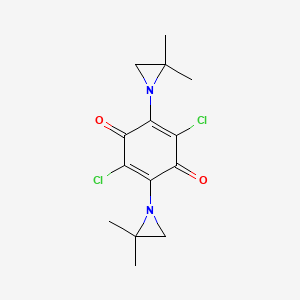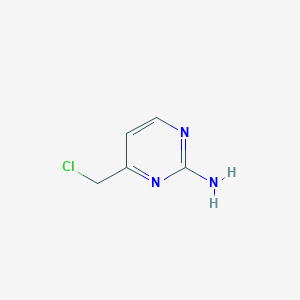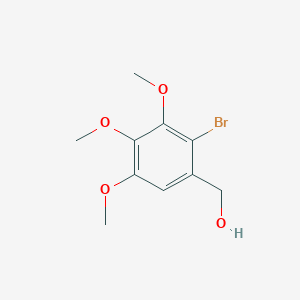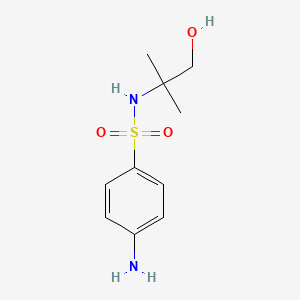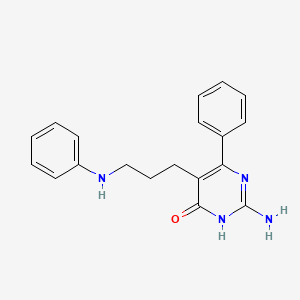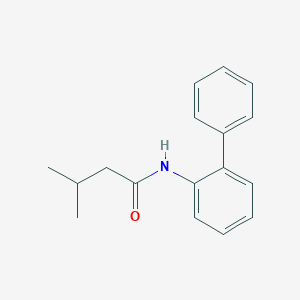![molecular formula C12H23NO B13998433 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one CAS No. 6309-28-0](/img/structure/B13998433.png)
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is an organic compound with the molecular formula C12H23NO. It is a cyclohexanone derivative with a dimethylamino group attached to the methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one involves the addition reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound in the presence of a copper-triphenylphosphine complex as a catalyst. The intermediate obtained from this reaction is then reacted with N,N-dimethylmethyleneiminium iodide under the catalysis of a Lewis acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with the final product being purified through distillation to achieve a purity of 99.3% or more .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Uniqueness
3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexanone core with a dimethylamino group makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
6309-28-0 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)6-10(14)7-12(3,8-11)9-13(4)5/h6-9H2,1-5H3 |
InChI Key |
RTUPOZBAQDNRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


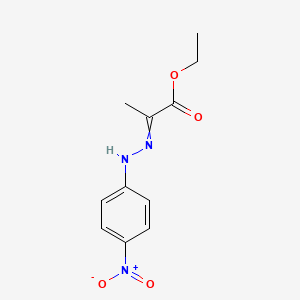
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)


![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
